3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl-
Description
The compound 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- (molecular formula: C₁₁H₁₀F₂N₂O₂) belongs to the pyrazolone family, characterized by a five-membered lactam ring with ketone functionality. Its structure includes:
- 2-position substitution: A 3-(difluoromethoxy)phenyl group, introducing electron-withdrawing effects due to the -OCF₂H moiety.
- 5-position substitution: A methyl group, enhancing steric bulk and influencing solubility.
Properties
CAS No. |
62128-88-5 |
|---|---|
Molecular Formula |
C11H10F2N2O2 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H10F2N2O2/c1-7-5-10(16)15(14-7)8-3-2-4-9(6-8)17-11(12)13/h2-4,6,11H,5H2,1H3 |
InChI Key |
VCGGHBYOQKZRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves the use of a halogenated precursor, such as 3-(difluoromethoxy)benzyl chloride, which undergoes nucleophilic substitution with the pyrazolone intermediate.
Methylation: The final step involves the methylation of the pyrazolone core, typically using methyl iodide or a similar methylating agent under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The compound’s antimicrobial activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyrazolone derivatives, emphasizing substituent effects and physicochemical properties:
Key Observations
Substituent Effects on Lipophilicity: The difluoromethoxy group in the target compound increases lipophilicity (logP ~2.8) compared to non-fluorinated analogs like the 3,4-dimethylphenyl derivative (logP ~2.1) . However, it is less lipophilic than the trifluoromethylphenylazo analog (logP ~3.5) . The -OCF₂H group balances metabolic stability and solubility better than -CF₃, which is prone to bioaccumulation .
Electronic Effects: Electron-withdrawing groups (-OCF₂H, -CF₃, -Cl) decrease electron density on the pyrazolone ring, enhancing electrophilic reactivity. This is critical for interactions with biological targets like enzymes .
Biological Activity :
Biological Activity
3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- is a member of the pyrazolone family, characterized by a unique difluoromethoxy substitution. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3H-Pyrazol-3-one, 2-[3-(difluoromethoxy)phenyl]-2,4-dihydro-5-methyl- is , with a molecular weight of approximately 343.33 g/mol. The structure features a pyrazolone core with a difluoromethoxy group and a methyl group, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolone Core : Reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
- Introduction of the Difluoromethoxy Group : Utilizing a halogenated precursor like 3-(difluoromethoxy)benzyl chloride for nucleophilic substitution.
- Methylation : Employing methyl iodide or a similar agent to methylate the pyrazolone core.
This multi-step synthesis can be optimized for yield and purity using various organic solvents and catalysts .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It may inhibit specific enzymes involved in cell proliferation, thereby affecting cancer cell growth. Studies show that it interacts with various molecular targets, suggesting potential therapeutic applications in treating cancer .
The mechanism of action involves binding to specific enzymes and receptors, altering their activity. For instance:
- Inhibition of Cyclooxygenase Enzymes : This may reduce the production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Membranes : Contributing to its antimicrobial properties.
These interactions are crucial for understanding its therapeutic effects .
Other Biological Activities
In addition to anticancer properties, 3H-Pyrazol-3-one has shown potential in:
- Anti-inflammatory : Reducing inflammation through enzyme inhibition.
- Analgesic : Providing pain relief similar to other pyrazolone derivatives.
- Antimicrobial : Effective against various bacterial strains by disrupting essential cellular functions .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 3H-Pyrazol-3-one, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Lacks difluoromethoxy; simpler structure | |
| Norphenazone | Known for analgesic properties; structurally similar | |
| Edaravone | Neuroprotective agent; different functional groups |
This table illustrates the distinct characteristics of 3H-Pyrazol-3-one due to its difluoromethoxy substitution .
Case Studies
Recent studies have evaluated the biological activity of pyrazolone compounds including 3H-Pyrazol-3-one:
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of pyrazolone significantly inhibited cancer cell lines through enzyme inhibition .
- Anti-inflammatory Effects : Another research indicated that compounds similar to 3H-Pyrazol-3-one showed reduced levels of inflammatory markers in animal models .
These findings underline the therapeutic potential of this compound across various medical fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
